4-Chloro-6-methoxyquinoline-3-carbonitrile
Overview
Description
4-Chloro-6-methoxyquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and has been extensively studied for various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile typically involves the reaction of 6-methoxyquinoline-3-carbonitrile with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 6-methoxyquinoline-3-carbonitrile in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxy group at the 6-position can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction Reactions: The nitrile group at the 3-position can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products Formed
Substitution Reactions: Formation of 4-substituted-6-methoxyquinoline-3-carbonitrile derivatives.
Oxidation Reactions: Formation of quinoline-6-carboxylic acid derivatives.
Reduction Reactions: Formation of 3-amino-4-chloro-6-methoxyquinoline derivatives.
Scientific Research Applications
4-Chloro-6-methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a precursor for the preparation of quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxyquinoline-3-carbonitrile is primarily based on its ability to interact with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their DNA replication or protein synthesis. Additionally, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methoxyquinoline-3-carboxaldehyde
- 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- Quinolinyl-pyrazoles
Uniqueness
4-Chloro-6-methoxyquinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and nitrile groups in the quinoline ring system allows for diverse chemical modifications and enhances its potential for various applications in research and industry .
Biological Activity
4-Chloro-6-methoxyquinoline-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial and anticancer properties, and relevant case studies.
Chemical Structure and Properties
This compound features a quinoline core with a chloro group at the fourth position, a methoxy group at the sixth position, and a carbonitrile group at the third position. Its molecular formula is C10H7ClN2O, with a molecular weight of approximately 218.64 g/mol. This structure contributes to its potential as a bioactive molecule.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in microbial DNA replication and protein synthesis, leading to antimicrobial effects.
- Apoptosis Induction : It may induce apoptosis in cancer cells by activating signaling pathways associated with programmed cell death.
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein tyrosine kinases (PTKs), which are involved in cell growth regulation, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against antibiotic-resistant strains.
Antibacterial Activity
In vitro studies have demonstrated that this compound is effective against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 7.812 µg/mL |
Escherichia coli | 4 µg/mL |
Pseudomonas aeruginosa | Moderate activity observed |
Streptococcus pyogenes | Notable inhibition |
These findings highlight the compound's potential as an alternative treatment for infections caused by resistant bacteria .
Antifungal Activity
The compound also shows antifungal properties, particularly against Candida albicans, with an MIC of 31.125 µg/mL, indicating its potential utility in treating fungal infections .
Anticancer Activity
The anticancer effects of this compound are supported by preliminary studies demonstrating cytotoxic activity against several cancer cell lines.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on human cancer cell lines, revealing significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to apoptosis and cell cycle arrest .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential for further development as an anticancer agent .
Properties
IUPAC Name |
4-chloro-6-methoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKNILFXAQPQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625838 | |
Record name | 4-Chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13669-62-0 | |
Record name | 4-Chloro-6-methoxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13669-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methoxyquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00625838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-methoxy-quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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